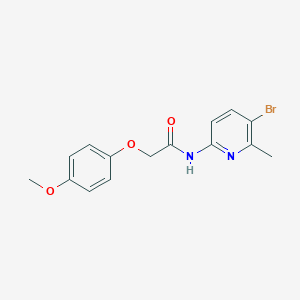
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMA-168, is a novel chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. BMA-168 is a small molecule that has shown promising results in preclinical studies for its ability to modulate specific biological targets, making it a valuable tool for scientific research.
Mecanismo De Acción
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide modulates specific biological targets by binding to specific proteins and altering their activity. The exact mechanism of action is not fully understood, but it is believed that N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide interacts with ion channels and receptors in the cell membrane, altering their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate various biological processes, including neuronal signaling, cell growth, and metabolism. In neuronal cells, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate ion channels and receptors, leading to changes in neuronal activity. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit cell growth and induce cell death. In metabolic studies, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to alter glucose metabolism and mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its ability to selectively modulate specific biological targets, making it a valuable tool for studying specific signaling pathways. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies, making it a potential candidate for developing new drugs. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide research, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new drugs based on its structure. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be used as a tool for studying specific biological targets in various research fields, including neuroscience, cancer research, and drug discovery.
Métodos De Síntesis
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dibromo-4-methylpyridine with 4-methoxyphenol to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to produce the final product, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate specific ion channels and receptors, making it a valuable tool for studying neuronal signaling pathways. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be used as a lead compound for developing new drugs that target specific biological targets.
Propiedades
Fórmula molecular |
C15H15BrN2O3 |
|---|---|
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-13(16)7-8-14(17-10)18-15(19)9-21-12-5-3-11(20-2)4-6-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
Clave InChI |
YPDDFCYDORZBFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)

![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)




